N-(2-methoxyethyl)pyridin-2-amine
Overview
Description
N-(2-methoxyethyl)pyridin-2-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring a methoxyethyl group attached to the nitrogen atom of the pyridine ring.
Mechanism of Action
Target of Action
It is known that pyridin-2-amines, a class of compounds to which n-(2-methoxyethyl)pyridin-2-amine belongs, serve as starting materials for the production of fused heterocycles, including imidazo-derivatives . These derivatives possess significant biological activities similar to those of antiviral and immunosuppressive agents .
Mode of Action
It is known that pyridin-2-amines interact with their targets through the formation of bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
It is known that pyridin-2-amines can be involved in various biochemical processes, including the production of fused heterocycles .
Result of Action
It is known that pyridin-2-amines and their derivatives can have significant biological activities, including antiviral and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-methoxyethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chloropyridine and 2-methoxyethylamine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Duration: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: this compound N-oxide
Reduction: Corresponding amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-(2-methoxyethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- N-(2-pyridinyl)methylamine
- 2-(2-pyridyl)ethylamine
- N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine
Comparison: N-(2-methoxyethyl)pyridin-2-amine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)pyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-7-6-10-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEABVMPVQAGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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